![molecular formula C14H17FO4 B8155139 [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid](/img/structure/B8155139.png)
[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid
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Overview
Description
[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid: is an organic compound that features a fluorine atom, a tetrahydropyran ring, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and tetrahydropyran.
Formation of the Ether Linkage: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is reacted with tetrahydropyran in the presence of a base such as potassium carbonate to form the ether linkage.
Oxidation to Carboxylic Acid: The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Material Science:
Agriculture: Could be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the tetrahydropyran ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[3-Fluoro-4-(methoxy)-phenyl]-acetic acid: Similar structure but lacks the tetrahydropyran ring.
[3-Chloro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid: Similar structure but with a chlorine atom instead of fluorine.
[3-Fluoro-4-(tetrahydro-furan-4-ylmethoxy)-phenyl]-acetic acid: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.
Uniqueness
Fluorine Atom: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
Tetrahydropyran Ring: This ring structure can influence the compound’s solubility and stability, making it unique compared to similar compounds.
Conclusion
[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid is a versatile compound with significant potential in various fields of research and industry. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate in drug development and material science.
Properties
IUPAC Name |
2-[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c15-12-7-11(8-14(16)17)1-2-13(12)19-9-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZGNIWZWLJGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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